CP-394531

Catalog No.
S524297
CAS No.
305822-63-3
M.F
C23H23ClO2
M. Wt
366.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-394531

CAS Number

305822-63-3

Product Name

CP-394531

IUPAC Name

(2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

Molecular Formula

C23H23ClO2

Molecular Weight

366.9 g/mol

InChI

InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1

InChI Key

CNOAOQSZNOTZLQ-OIBXWCBGSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

4a-benzyl-2-chloroethynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol, CP 394531, CP-394531, CP394531

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4

Description

The exact mass of the compound 2,7-Phenanthrenediol, 2-(chloroethynyl)-1,2,3,4,4a,9,10,10a-octahydro-4a-(phenylmethyl)-, (2R,4aS,10aR)- is 366.13866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-394531 is a synthetic compound with the Chemical Abstracts Service number 305822-63-3. It is recognized as a potent agonist of the glucocorticoid receptor, which plays a crucial role in regulating various physiological processes, including inflammation and metabolism. The compound exhibits steroid-like anti-inflammatory properties and has been studied for its potential applications in treating conditions associated with glucocorticoid resistance and obesity-related disorders .

Involving CP-394531 primarily focus on its interaction with the glucocorticoid receptor. As an agonist, it binds to the receptor, triggering a cascade of intracellular signaling pathways that lead to anti-inflammatory effects. The specific reaction can be summarized as follows:

CP 394531+Glucocorticoid ReceptorActivated Glucocorticoid Receptor Complex\text{CP 394531}+\text{Glucocorticoid Receptor}\rightarrow \text{Activated Glucocorticoid Receptor Complex}

This complex then influences gene expression related to inflammation and metabolism, demonstrating the compound's biological activity .

CP-394531 has shown significant biological activity in various studies. Its role as a glucocorticoid receptor agonist allows it to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Additionally, it has been associated with anti-obesity activities, potentially influencing metabolic pathways that regulate fat storage and energy expenditure . The compound's ability to modulate immune responses further underscores its therapeutic potential.

The synthesis of CP-394531 involves several steps typical of organic synthesis methods used for creating glucocorticoid receptor agonists. While specific synthetic routes are proprietary or not widely published, general approaches may include:

  • Starting Materials: Selection of appropriate steroidal precursors.
  • Functionalization: Introduction of functional groups to enhance receptor binding affinity.
  • Purification: Techniques such as chromatography to isolate the desired product.

These methods ensure that the final compound possesses the necessary structural features for biological activity .

Due to its pharmacological properties, CP-394531 has potential applications in:

  • Anti-inflammatory Treatments: As a glucocorticoid receptor agonist, it may be used in therapies for chronic inflammatory conditions such as arthritis.
  • Obesity Management: Its anti-obesity activity suggests possible use in weight management strategies.
  • Endocrine Disorders: The compound may help manage conditions related to glucocorticoid resistance, often seen in metabolic syndromes .

Interaction studies of CP-394531 focus on its binding affinity and efficacy at the glucocorticoid receptor compared to other known agonists. These studies typically employ techniques such as radiolabeled ligand binding assays and reporter gene assays to evaluate:

  • Binding Affinity: How strongly CP-394531 binds to the glucocorticoid receptor.
  • Efficacy: The extent to which it activates downstream signaling pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural or functional similarities with CP-394531, particularly within the class of glucocorticoid receptor agonists. A comparison highlights CP-394531's unique properties:

Compound NameTypeBiological ActivityUnique Features
DexamethasoneSynthetic GlucocorticoidStrong anti-inflammatory effectsLong half-life
PrednisoloneSynthetic GlucocorticoidAnti-inflammatory and immunosuppressiveLess potent than CP-394531
MifepristoneAntiprogestinGlucocorticoid antagonistUnique role in reproductive health

CP-394531 stands out due to its selective action on the glucocorticoid receptor with potential dual benefits for inflammation and obesity management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

366.1386577 g/mol

Monoisotopic Mass

366.1386577 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

227D9ED2SI

Wikipedia

Cp-394531

Dates

Modify: 2023-07-15
1: Morgan BP, Swick AG, Hargrove DM, LaFlamme JA, Moynihan MS, Carroll RS, Martin

Explore Compound Types